1-(1,3-Benzothiazol-2-yl)-1-methylhydrazine
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Overview
Description
Benzothiazole is a bicyclic compound that consists of the fusion of benzene and thiazole . It’s a core structure that is found in a variety of synthetic and natural products . Benzothiazoles have been associated with a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and anti-inflammatory effects .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The benzothiazole ring system was originally found in various marine and terrestrial natural compounds . The benzothiazole moiety is slightly non-planar, with the imidazolidine portion twisted only a few degrees out of the mean plane of the former .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions. For example, they can be synthesized from the condensation of 2-aminobenzenethiol and aldehydes/ketones/acids/acyl chlorides .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structures. For example, IR (cm −1, KBr): 3330 (N-H); 3090 (Ar-H), 1366 & 1164 (SO 2) .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-1-methylhydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-11(9)8-10-6-4-2-3-5-7(6)12-8/h2-5H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBLEHYSCJNOHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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